

3-Hydroxypropane-1-sulfonic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxypropane-1-sulfonic acid**

Cat. No.: **B097912**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-Hydroxypropane-1-sulfonic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Hydroxypropane-1-sulfonic acid**. The information is compiled from various sources and presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development.

Chemical Identity

3-Hydroxypropane-1-sulfonic acid, also known as isethionic acid analog, is an organosulfur compound with both a hydroxyl and a sulfonic acid functional group.

Identifier	Value
IUPAC Name	3-hydroxypropane-1-sulfonic acid[1]
CAS Number	15909-83-8[1]
Molecular Formula	C ₃ H ₈ O ₄ S[1]
SMILES	OCCS(O)(=O)=O[1]
InChI Key	WQPMYSHJKXVTME-UHFFFAOYSA-N[1]

Physicochemical Properties

3-Hydroxypropane-1-sulfonic acid is typically supplied as a viscous, colorless to light yellow or brown liquid, often as an aqueous solution (commonly ~80%).^[2] This form influences some of its observable physical properties, such as its boiling point and the absence of a distinct melting point at ambient conditions.

Table of Quantitative Physicochemical Data

Property	Value	Conditions
Molecular Weight	140.16 g/mol ^{[3][4][5]}	
Physical State	Viscous Liquid ^{[2][3][6]}	Room Temperature
Appearance	Clear, colorless to yellow/brown liquid ^{[2][6]}	
Density	1.364 g/mL ^[7]	20 °C
Melting Point	Not available ^{[3][6]}	
Boiling Point	>100 °C (>212 °F) ^[3]	For aqueous solution
Solubility in Water	Miscible ^[3]	
pKa (Predicted)	1.69 ± 0.50 ^[7]	
pH	~1 ^{[3][6]}	2% aqueous solution

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **3-Hydroxypropane-1-sulfonic acid** are provided below. These are generalized methods adapted for a viscous, water-soluble liquid.

Determination of Density (for Viscous Liquids)

The density of a viscous liquid like **3-Hydroxypropane-1-sulfonic acid** can be accurately determined using a gas pycnometer.

Principle: Gas pycnometry determines the volume of a substance by measuring the pressure change of a gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the previously determined mass of the sample.

Apparatus:

- Gas pycnometer
- Analytical balance
- Sample cell of appropriate volume
- Spatula or syringe for sample handling

Procedure:

- **Calibration:** Calibrate the gas pycnometer using a certified standard sphere of known volume according to the manufacturer's instructions.
- **Sample Preparation:**
 - Weigh the empty sample cell on an analytical balance and record the mass.
 - Carefully transfer a known quantity of **3-Hydroxypropane-1-sulfonic acid** into the sample cell. For a viscous liquid, a positive displacement pipette or syringe may be used for accurate transfer.
 - Weigh the sample cell containing the sample and record the total mass. The mass of the sample is the difference between the total mass and the mass of the empty cell.
- **Measurement:**
 - Place the sample cell into the analysis chamber of the gas pycnometer.
 - Seal the chamber and purge with the analysis gas (helium) to remove any air and moisture.

- Run the analysis cycle. The instrument will automatically measure the volume of the sample.
- Perform multiple measurements until a consistent volume reading is obtained.
- Calculation:
 - The density (ρ) is calculated using the formula: $\rho = m / V$ where 'm' is the mass of the sample and 'V' is the average volume determined by the pycnometer.

Determination of pKa (Acid Dissociation Constant)

The pKa of a strong acid like a sulfonic acid can be determined by potentiometric titration.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

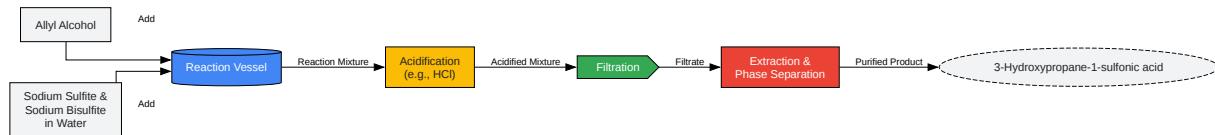
Apparatus:

- pH meter with a suitable electrode, calibrated with standard buffer solutions
- Burette (manual or automated)
- Stirrer (e.g., magnetic stir plate and stir bar)
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Analytical balance

Procedure:

- **Sample Preparation:**
 - Accurately weigh a sample of **3-Hydroxypropane-1-sulfonic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

- Titration:


- Place a known volume of the acid solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode in the solution.
- Begin stirring the solution gently.
- Add the standardized strong base solution in small, precise increments from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point (the point of rapid pH change).

- Data Analysis:

- Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the steepest point of the curve. This can be found from the peak of the first derivative of the titration curve.
- The volume of titrant at the half-equivalence point is half the volume of the titrant at the equivalence point.
- The pKa is equal to the pH of the solution at the half-equivalence point.

Synthesis Workflow

The following diagram illustrates a common synthesis route for **3-Hydroxypropane-1-sulfonic acid**, starting from allyl alcohol. This process involves the sulfonation of the double bond.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-HYDROXYPROPANE-1-SULFONIC ACID | CAS 15909-83-8 [matrix-fine-chemicals.com]
- 2. CAS 15909-83-8: 3-hydroxypropane-1-sulfonic acid [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 15909-83-8|3-Hydroxypropanesulfonic acid|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. hopaxfc.com [hopaxfc.com]
- 7. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8 [chemicalbook.com]
- To cite this document: BenchChem. [3-Hydroxypropane-1-sulfonic acid physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097912#3-hydroxypropane-1-sulfonic-acid-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com